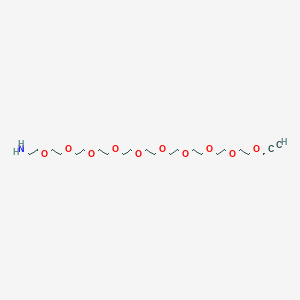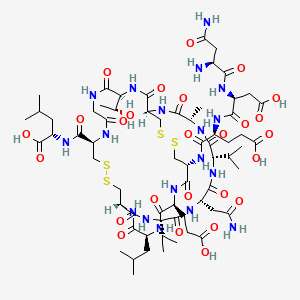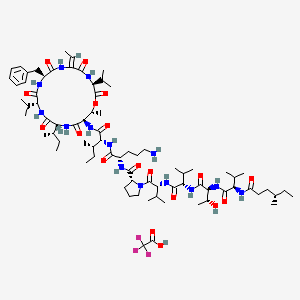
Propargyl-PEG10-amine
Vue d'ensemble
Description
Propargyl-PEG10-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG10-amine can be synthesized using various strategies. One of the most common methods is the A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods include KA2-coupling, alkynylation of imine, amination of propargylic ester, and anti-Markovnikov hydroamination/alkyne addition reaction .Molecular Structure Analysis
The molecular formula of Propargyl-PEG10-amine is C23H45NO10 . It has a molecular weight of 495.6 g/mol . The compound contains an Alkyne group and an Amine group .Chemical Reactions Analysis
Propargyl-PEG10-amine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Propargyl-PEG10-amine has a molecular weight of 495.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 11 . The compound has a Rotatable Bond Count of 30 .Applications De Recherche Scientifique
Preparation of Propargyl Amines
Propargyl-PEG10-amine is used in the synthesis of propargyl amines through A3 and KA2-coupling three-component reactions with aromatic aldehydes or ketones, and alkynes . This method has significant features compared to previous methods, such as high efficiency, mild conditions, environmental compatibility, and applicability to a wide range of substrates .
Catalyst for Chemical Reactions
The propargyl group in Propargyl-PEG10-amine can act as a catalyst for a wide range of organic reactions, including oxidative transformations, C–C bond formation reactions, and cross-coupling reactions . This is due to the unique chemical and electronic properties of the propargyl group .
Synthesis of Homopropargylic Reagents
Propargyl-PEG10-amine can be used in the synthesis of homopropargylic reagents . These reagents are important in organic synthesis as they can be used to introduce the propargyl group into other molecules .
Inhibition of Monoamine Oxidase (MAO)
Propargyl amines, which can be synthesized from Propargyl-PEG10-amine, have been studied for their potential to inhibit monoamine oxidase (MAO) . MAO is an enzyme involved in the regulation of neurotransmitters .
Synthesis of Complex Structures
The propargylation reaction, which involves the introduction of the propargyl group into other molecules, serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Environmental and Economic Sustainability
The use of Propargyl-PEG10-amine in chemical reactions contributes to environmental and economic sustainability. The development of new catalytic systems using Propargyl-PEG10-amine can lead to more sustainable and cost-effective chemical processes .
Orientations Futures
Propargylamines, including Propargyl-PEG10-amine, are important classes of compounds used in heterocyclic chemistry and pharmaceuticals chemistry . They have a large impact as a pharmacophore used in medicinal chemistry . The development of greener reaction methodologies, organic synthesis, and the design of new organic molecules are some of the future directions in the research of propargylamines .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHRQQWHOZKWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG10-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)


